Periplocymarin

Description

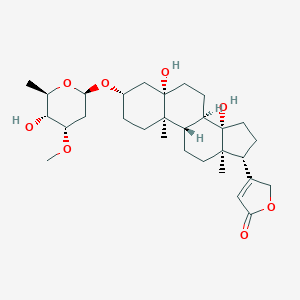

Structure

3D Structure

Properties

IUPAC Name |

3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O8/c1-17-26(32)23(35-4)14-25(37-17)38-19-5-9-27(2)21-6-10-28(3)20(18-13-24(31)36-16-18)8-12-30(28,34)22(21)7-11-29(27,33)15-19/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3/t17-,19+,20-,21+,22-,23+,25+,26-,27-,28-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWQBDJPMXRDOQ-YUUDFPFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317267 | |

| Record name | Periplocymarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32476-67-8 | |

| Record name | Periplocymarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32476-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Periplocymarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032476678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Periplocymarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERIPLOCYMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M3584249U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Periplocymarin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocymarin is a potent cardiac glycoside that has garnered significant interest in the scientific community for its diverse pharmacological activities, including potential applications in cancer therapy. This technical guide provides an in-depth overview of the natural sources of this compound and the methodologies for its extraction, isolation, and purification. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Natural Sources of this compound

This compound is primarily isolated from the root bark of plants belonging to the genus Periploca. The most well-documented sources are:

-

Periploca sepium Bunge: Commonly known as the Chinese silk vine, the dried root bark of this plant, referred to as Cortex Periplocae, is a primary source of this compound and other related cardiac glycosides[1][2][3].

-

Periploca graeca L.: This species, also known to contain this compound, is another significant natural source[4].

The concentration of this compound in these plants can be influenced by various factors, including the specific plant part, geographical origin, and environmental conditions.

Quantitative Data on this compound Yield

The yield of this compound from its natural sources can vary. One study reported a specific yield from a pre-purified extract. It is important to note that the yield from the initial raw plant material will likely differ based on the extraction and purification efficiency.

| Natural Source | Plant Part | Extraction Method | Starting Material | Final Yield of this compound | Reference |

| Periploca sepium | Root Bark | Water extraction, ethanol precipitation, liquid-liquid extraction, enzymatic hydrolysis, C18 column chromatography | 10.0 g of n-butyl alcohol extract | 164 mg | [5] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

General Workflow for Isolation and Purification

The overall process for obtaining pure this compound can be summarized in the following workflow:

Detailed Experimental Protocol: An Integrated Approach

The following protocol is a synthesized methodology based on reported techniques for the isolation of this compound.

Step 1: Preparation of Plant Material

-

Obtain the dried root bark of Periploca sepium.

-

Grind the root bark into a coarse powder to increase the surface area for extraction.

Step 2: Solvent Extraction

-

The powdered root bark is extracted with water[5].

-

The aqueous extract is then concentrated under reduced pressure.

-

Add 85% ethanol to the concentrated aqueous extract to precipitate insoluble materials[5].

-

Filter the mixture and concentrate the ethanol solution to remove the ethanol[5].

Step 3: Liquid-Liquid Fractionation

-

The resulting aqueous solution is sequentially extracted with solvents of increasing polarity:

-

Diethyl ether (to remove non-polar compounds)

-

Ethyl acetate (to remove compounds of intermediate polarity)

-

n-Butanol (to enrich cardiac glycosides)[5].

-

-

The n-butanol fraction, which is enriched with this compound and its glycosides, is collected and concentrated.

Step 4: Enzymatic Hydrolysis

-

The dried n-butanol extract is subjected to enzymatic hydrolysis to convert related glycosides into this compound.

-

Dissolve the extract in a citric acid and sodium citrate buffer (pH 5.5)[5].

-

Add helicase (0.6% w/v) to the solution[5].

-

Incubate the mixture at 50°C for 24 hours[5].

-

After incubation, the aqueous residue is extracted with a dichloromethane-methanol mixture[5].

-

The organic phase is washed with water and then concentrated.

Step 5: Column Chromatography

-

The residue from the hydrolyzed extract is subjected to column chromatography for initial purification.

-

A C18 silica gel column is typically used[5].

-

The column is eluted with a gradient of methanol in water, starting with a lower concentration of methanol and gradually increasing it.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

Step 6: Preparative High-Performance Liquid Chromatography (HPLC)

-

Fractions enriched with this compound are pooled, concentrated, and subjected to preparative HPLC for final purification.

-

Column: A reversed-phase C18 column, such as an Agilent ZORBAX SB-C18 or Venusil PLOW-C18, is suitable[1].

-

Mobile Phase: A gradient of acetonitrile in water (both may contain a small percentage of formic acid, e.g., 0.1%, to improve peak shape) is commonly used.

-

Gradient Program (Example):

-

0-10 min: 20-40% Acetonitrile

-

10-30 min: 40-60% Acetonitrile

-

30-40 min: 60-80% Acetonitrile

-

40-45 min: 80-20% Acetonitrile (column wash and re-equilibration)

-

-

Flow Rate: A typical flow rate for preparative HPLC is in the range of 5-20 mL/min, depending on the column dimensions.

-

Detection: UV detection at a wavelength of around 218 nm is appropriate for cardiac glycosides.

-

Fractions corresponding to the this compound peak are collected, combined, and the solvent is removed under vacuum to yield the pure compound.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, particularly its anti-cancer properties, by modulating key cellular signaling pathways.

Inhibition of the PI3K/AKT Signaling Pathway

This compound has been demonstrated to induce apoptosis in colorectal cancer cells by impairing the PI3K/AKT signaling pathway[6][7]. This pathway is crucial for cell survival and proliferation.

Inhibition of the JAK2/STAT3 Signaling Pathway

This compound has also been found to alleviate pathological cardiac hypertrophy by inhibiting the JAK2/STAT3 signaling pathway[4][8]. This pathway is involved in cell growth, differentiation, and survival.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. This guide provides a comprehensive overview of its natural sources and detailed methodologies for its isolation and purification. The elucidation of its mechanisms of action, including the inhibition of key signaling pathways, opens avenues for further research and development of this compound-based therapeutics. The provided protocols and data serve as a valuable resource for scientists working towards harnessing the full potential of this potent cardiac glycoside.

References

- 1. Recent progress in the use of periplocin, this compound and periplogenin in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound alleviates pathological cardiac hypertrophy via inhibiting the JAK2/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of this compound from Cortex Periplocae [bio-protocol.org]

- 6. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound alleviates pathological cardiac hypertrophy via inhibiting the JAK2/STAT3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and synthesis of Periplocymarin

An In-Depth Technical Guide to Periplocymarin: Chemical Structure, Synthesis, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent cardiac glycoside isolated from the root bark of Periploca sepium, a plant used in traditional Chinese medicine for conditions like rheumatoid arthritis.[1][2] Structurally, it is characterized by a steroid core linked to a sugar moiety, a defining feature of cardiac glycosides.[1] this compound is technically a secondary glycoside, derived from the primary glycoside periplocin by the removal of a glucose molecule.[1][3]

Recent research has illuminated its significant pharmacological potential beyond its traditional uses, particularly in oncology and cardiology. It has demonstrated robust anti-cancer activity across various cell lines by inducing apoptosis and cell cycle arrest.[1][4] Furthermore, its cardiotonic effects, mediated by the modulation of ion channels, underscore its potential therapeutic applications.[5] This guide provides a comprehensive overview of this compound's chemical properties, isolation, biological mechanisms, and the experimental protocols used for its evaluation.

Chemical Structure and Properties

This compound is composed of the aglycone periplogenin, which is attached to a D-cymarose (also referred to as D-canadinose) sugar molecule.[1][6] Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₈ | [7][8] |

| Molecular Weight | 534.7 g/mol | [7][9] |

| IUPAC Name | 3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | [7] |

| CAS Registry Number | 32476-67-8 | [8] |

Below is a diagram representing the 2D chemical structure of this compound.

Synthesis and Isolation

This compound is a natural product, and as such, it is primarily obtained through extraction and purification from plant sources rather than by total chemical synthesis. The most common source is the root bark of Periploca sepium.[4][9]

Isolation from Natural Sources

The general method for obtaining this compound involves bioactivity-guided fractionation.[4] This process begins with the extraction of the dried plant material using solvents of varying polarities, followed by a series of chromatographic steps to isolate the active compounds.

Semi-Synthesis from Periplocin

This compound is a secondary glycoside of periplocin. Periplocin contains an additional glucose unit attached to the cymarose sugar. Therefore, this compound can be produced by the selective hydrolysis (either acidic or enzymatic) of the terminal glucose molecule from periplocin.[1][3]

Biological Activity and Pharmacokinetics

This compound exhibits significant biological activity, primarily as an anti-cancer agent and a cardiotonic compound.

Pharmacokinetic Profile

Studies have shown that this compound possesses favorable pharmacokinetic properties that make it a promising candidate for drug development. It is highly permeable and does not appear to be a substrate for P-glycoprotein (P-gp) efflux, nor does it significantly inhibit major cytochrome P450 enzymes.[9][10]

| Parameter | Value | Cell/System | Source |

| Apparent Permeability (Papp) | > 10 × 10⁻⁶ cm/s | MDCK-II Cells | [10] |

| Effective Permeability (Peff) | > 5.09 × 10⁻⁵ cm/s | Rat Intestine | [10] |

| Net Efflux Ratio (NER) | 0.8 | MDCK-II-MDR1 Cells | [10] |

| CYP450 Inhibition (50 µM) | No inhibition of CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 | Human Liver Microsomes | [9][10] |

Anticancer Activity

This compound demonstrates potent anti-proliferative effects in a range of cancer cell lines.[4] Its primary mechanisms involve the induction of G0/G1 phase cell cycle arrest and the activation of the intrinsic apoptosis pathway.[1][4]

| Cell Line | Cancer Type | Noted Effect | Source |

| HCT 116 & RKO | Colorectal Cancer | Induces G0/G1 arrest & apoptosis via PI3K/AKT pathway impairment | [4][11] |

| PC3 | Prostate Adenocarcinoma | Promotes apoptosis | [4] |

| Various | U937, HCT-8, Bel-7402, BGC823, A549, A2780 | Inhibits proliferation (IC₅₀: 0.02–0.29 mM) | [4] |

Cardiotonic Effects

As a cardiac glycoside, this compound enhances myocardial contractility. It is believed to target the Na⁺-K⁺-ATPase pump in cardiomyocytes. Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the sodium-calcium exchanger, ultimately resulting in a stronger cardiac contraction.[12]

Key Signaling Pathways

This compound exerts its biological effects by modulating several critical intracellular signaling pathways.

PI3K/AKT Pathway in Cancer

In colorectal cancer cells, this compound has been shown to impair the PI3K/AKT signaling pathway, a central regulator of cell survival, proliferation, and growth. By inhibiting this pathway, this compound suppresses survival signals, making cancer cells more susceptible to apoptosis.[4]

References

- 1. Recent progress in the use of periplocin, this compound and periplogenin in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Syntheses of Cyclomarin and Metamarin Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in the use of periplocin, this compound and periplogenin in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MDCK Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 9. This compound is a potential natural compound for drug development: highly permeable with absence of P-glycoprotein efflux and cytochrome P450 inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. ptglab.com [ptglab.com]

Periplocymarin's Impact on the p53 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periplocymarin (PPM), a cardiac glycoside extracted from Periploca sepium, has demonstrated significant anti-tumor effects in various cancer models. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, with a specific focus on its modulation of the p53 signaling pathway. While direct evidence of this compound's interaction with the p53 protein remains to be fully elucidated, compelling data indicates its ability to induce downstream effectors of this critical tumor suppressor pathway, leading to cell cycle arrest and apoptosis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to facilitate further research and drug development efforts in this promising area.

Introduction

The p53 tumor suppressor protein plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1] Activation of the p53 pathway can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged or potentially cancerous cells.[2] Consequently, the p53 signaling network is a prime target for anti-cancer drug development.

This compound (PPM), a natural cardiac glycoside, has emerged as a potent anti-cancer agent.[3] Studies have shown its efficacy in inhibiting the proliferation of various cancer cell lines, including colorectal, prostate, and lung cancer.[3][4] A significant body of evidence points towards the induction of apoptosis and cell cycle arrest as the primary mechanisms of its anti-tumor activity.[3] This guide focuses on the molecular mechanisms underlying these effects, particularly as they relate to the p53 signaling pathway.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cancer cells.

Table 1: Inhibitory Concentration (IC50) of this compound in Colorectal Cancer Cell Lines (24h treatment) [3]

| Cell Line | IC50 (ng/mL) |

| HCT 116 | 35.74 ± 8.20 |

| RKO | 45.60 ± 6.30 |

| HT-29 | 72.49 ± 5.69 |

| SW480 | 112.94 ± 3.12 |

Table 2: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer Cells (HCT 116 and RKO) after 24h Treatment [3]

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase |

| Control | Baseline | Baseline |

| PPM (12.5 ng/mL) | Increased | Decreased |

| PPM (25 ng/mL) | Significantly Increased | Significantly Decreased |

| PPM (50 ng/mL) | Maximally Increased | Maximally Decreased |

| PPM (100 ng/mL) | Increased | Decreased |

Table 3: Modulation of Apoptosis-Related and Cell Cycle Regulatory Proteins by this compound in HCT 116 and RKO cells (24h treatment) [3][4]

| Protein | Effect of this compound Treatment |

| Pro-Apoptotic | |

| Bax | Increased (dose-dependent) |

| Cleaved Caspase-3 | Increased (dose-dependent) |

| Cleaved Caspase-9 | Increased (dose-dependent) |

| Anti-Apoptotic | |

| Bcl-2 | Decreased (dose-dependent) |

| Survivin | Decreased (dose-dependent) |

| Cell Cycle | |

| p21 | Increased (dose-dependent) |

| Cyclin D1 | Decreased |

Experimental Protocols

This section details the methodologies used in the cited studies to investigate the effects of this compound.

Cell Culture and Viability Assay

-

Cell Lines: Human colorectal carcinoma cell lines HCT 116, RKO, HT-29, and SW480.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Assay (CCK-8):

-

Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (0, 12.5, 25, 50, 100 ng/ml) for 24 or 48 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[3]

-

Apoptosis Assays

-

Annexin V-FITC/PI Staining:

-

Treat cells with this compound as described above.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V positive cells are considered apoptotic.[3]

-

-

TUNEL Staining:

-

Grow cells on coverslips and treat with this compound.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Perform the TUNEL assay according to the manufacturer's instructions, using a commercially available kit.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope. Green fluorescence indicates TUNEL-positive (apoptotic) cells.[3]

-

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining:

-

Treat cells with this compound.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3]

-

Western Blot Analysis

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p21, Bax, Bcl-2, cleaved caspases, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

Signaling Pathways and Experimental Visualizations

This compound's Postulated Effect on the p53 Signaling Pathway

While direct binding or activation of p53 by this compound has not been explicitly demonstrated, the consistent and dose-dependent upregulation of the p53 target gene, p21, strongly suggests an activation of the p53 pathway. The following diagram illustrates the proposed mechanism.

Caption: Postulated mechanism of this compound-induced p53 pathway activation.

Experimental Workflow for Investigating this compound's Effects

The following diagram outlines a typical experimental workflow to assess the impact of this compound on cancer cells.

Caption: General experimental workflow for studying this compound's anti-cancer effects.

Logical Relationship of this compound's Cellular Effects

This diagram illustrates the logical flow from this compound treatment to the observed cellular outcomes.

Caption: Logical flow of this compound's anti-proliferative effects.

Discussion and Future Directions

The available data strongly supports the role of this compound as a potent inducer of apoptosis and cell cycle arrest in cancer cells. The dose-dependent increase in p21 protein expression is a key finding that links this compound's activity to the p53 signaling pathway.[3] The concomitant increase in the pro-apoptotic protein Bax and decrease in the anti-apoptotic protein Bcl-2 further corroborates the activation of a p53-mediated apoptotic program.[3]

However, a significant gap in the current understanding is the lack of direct evidence for this compound's interaction with the p53 protein itself. Future research should focus on elucidating the upstream events that lead to p21 upregulation. Key questions to be addressed include:

-

Does this compound treatment increase the total protein level of p53? Western blot analysis for total p53 would clarify if the effect is at the level of protein stabilization.

-

Does this compound induce post-translational modifications of p53? Investigating the phosphorylation status of p53 at key activating sites, such as Serine 15, is crucial.

-

Does this compound affect the interaction between p53 and its negative regulator, MDM2? Co-immunoprecipitation or proximity ligation assays could determine if this compound disrupts this inhibitory interaction, leading to p53 stabilization and activation.

-

Is the effect of this compound on apoptosis and cell cycle arrest dependent on p53? Utilizing p53-null or knockdown cancer cell lines would provide definitive evidence for the p53-dependency of this compound's action.

Answering these questions will provide a more complete picture of this compound's mechanism of action and will be instrumental in its further development as a potential anti-cancer therapeutic.

Conclusion

This compound is a promising natural compound with demonstrated anti-cancer properties. Its ability to induce cell cycle arrest and apoptosis is, at least in part, mediated through the p53 signaling pathway, as evidenced by the robust upregulation of p21. While the precise molecular interaction with p53 remains an area for further investigation, the existing data provides a strong rationale for continued research into this compound as a potential lead compound for the development of novel cancer therapies targeting the p53 pathway. This technical guide serves as a comprehensive resource for researchers and drug development professionals to build upon the current knowledge and to design future studies aimed at fully characterizing and harnessing the therapeutic potential of this compound.

References

- 1. biocompare.com [biocompare.com]

- 2. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway [frontiersin.org]

Unraveling the Synthesis of Periplocymarin: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocymarin is a potent cardiac glycoside isolated from plants of the Periploca genus, notably Periploca sepium. Like other cardenolides, it consists of a steroid aglycone, in this case, periplogenin, and a sugar moiety. While the pharmacological effects of this compound, particularly its anti-cancer properties, have been the subject of considerable research, the intricate details of its natural synthesis have remained less explored. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing upon transcriptomic data from Periploca sepium and knowledge of cardiac glycoside synthesis in other plant species. Due to the limited direct research on this compound's biosynthetic pathway, this guide presents a putative pathway, offering a robust framework for future investigation.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the C23 cardenolide aglycone, periplogenin, from a steroid precursor, and the subsequent glycosylation of periplogenin to yield this compound.

Formation of the Aglycone (Periplogenin)

The biosynthesis of the periplogenin core is believed to originate from cholesterol, a common precursor for steroid biosynthesis in plants. The pathway likely proceeds through a series of enzymatic modifications, including oxidation, reduction, and hydroxylation, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) and reductases. A key step in the formation of the characteristic cis-trans-cis ring fusion of the steroid nucleus is the reduction of progesterone, a reaction catalyzed by progesterone 5β-reductase (P5βR). Transcriptome analysis of Periploca sepium has identified genes encoding for key enzymes in the steroid biosynthesis pathway, lending strong support to this proposed route[1][2][3].

The proposed sequence of reactions is as follows:

-

Cholesterol to Pregnenolone: The pathway is initiated with the side-chain cleavage of cholesterol to form pregnenolone. This reaction is typically catalyzed by a cytochrome P450 enzyme.

-

Pregnenolone to Progesterone: Pregnenolone is then converted to progesterone through the action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD).

-

Progesterone to 5β-Pregnanedione: Progesterone undergoes a crucial stereospecific reduction of the A/B ring junction, catalyzed by progesterone 5β-reductase (P5βR), to form 5β-pregnanedione. The presence of P5βR transcripts in Periploca sepium is a significant piece of evidence for this pathway[1][4][5].

-

Hydroxylation Events: The 5β-pregnanedione backbone is then subjected to a series of hydroxylation reactions at specific positions, which are likely catalyzed by various cytochrome P450 enzymes. For periplogenin, this would involve hydroxylations at the C-3, C-5, and C-14 positions of the steroid nucleus.

-

Formation of the Butenolide Ring: A hallmark of cardenolides is the five-membered unsaturated lactone (butenolide) ring at the C-17 position. The precise mechanism of its formation is not fully elucidated but is thought to involve the condensation of a C2 unit, possibly from acetate, with the C-21 of the pregnane skeleton, followed by cyclization and dehydration.

Glycosylation of Periplogenin

The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the 3-hydroxyl group of the periplogenin aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). These enzymes transfer a sugar residue, typically from a UDP-activated sugar donor, to the acceptor molecule. While the specific UGT involved in this compound synthesis has not been identified, numerous UGTs responsible for the glycosylation of other cardenolides have been characterized, suggesting a similar mechanism[6][7][8]. The sugar attached to periplogenin to form this compound is a cymarose.

Quantitative Data from Transcriptome Analysis

Direct quantitative data on the flux through the this compound biosynthetic pathway is currently unavailable. However, transcriptome analysis of different tissues of Periploca sepium (leaves, roots, adventitious roots, and calli) provides valuable insights into the expression levels of key genes potentially involved in its biosynthesis. The differential expression of these genes across various tissues can indicate the primary sites of synthesis. The table below summarizes the identified genes and their putative functions in the steroid biosynthesis pathway leading to cardiac glycosides[1][2][3].

| Gene Abbreviation | Putative Enzyme Name | Putative Function in Pathway |

| ACAT | Acetyl-CoA C-acetyltransferase | Early steps of the mevalonate pathway |

| HMGS | Hydroxymethylglutaryl-CoA synthase | Mevalonate pathway |

| HMGR | HMG-CoA reductase | Rate-limiting step of the mevalonate pathway |

| MK | Mevalonate kinase | Mevalonate pathway |

| PMK | Phosphomevalonate kinase | Mevalonate pathway |

| MDD | Diphosphomevalonate decarboxylase | Mevalonate pathway |

| IPPI | Isopentenyl-diphosphate delta-isomerase | Isoprenoid biosynthesis |

| FPS | Farnesyl pyrophosphate synthase | Isoprenoid biosynthesis |

| SS | Squalene synthase | Steroid precursor synthesis |

| SE | Squalene epoxidase | Steroid precursor synthesis |

| CAS | Cycloartenol synthase | Sterol biosynthesis |

| CYP51 | Sterol 14-alpha-demethylase | Sterol biosynthesis |

| 3β-HSD | 3-beta-hydroxysteroid dehydrogenase | Conversion of pregnenolone to progesterone |

| 5β-POR | Progesterone 5-beta-reductase | Cardenolide-specific steroid backbone formation |

| CYP710A | Sterol 22-desaturase | Potential modification of the steroid side chain |

Experimental Protocols

General Experimental Workflow for Gene Discovery in this compound Biosynthesis

The identification of the complete set of genes involved in this compound biosynthesis requires a multi-step approach combining transcriptomics, enzymology, and analytical chemistry.

Detailed Protocol for LC-MS/MS Analysis of this compound

This protocol is adapted from methods used for the analysis of other cardiac glycosides in plant extracts and can be optimized for this compound[9][10][11][12].

1. Sample Preparation: a. Collect fresh leaf or root bark material from Periploca sepium. b. Immediately freeze the tissue in liquid nitrogen and lyophilize to dryness. c. Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill. d. Accurately weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube. e. Add 1.5 mL of 80% methanol (HPLC grade) to the tube. f. Vortex vigorously for 1 minute to ensure thorough mixing. g. Sonicate the mixture for 30 minutes in a water bath sonicator. h. Centrifuge at 13,000 x g for 15 minutes at 4°C. i. Carefully transfer the supernatant to a new 2 mL tube. j. Repeat the extraction process (steps e-i) on the pellet one more time to ensure complete extraction. k. Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a centrifugal evaporator. l. Reconstitute the dried extract in 500 µL of 50% methanol. m. Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. LC-MS/MS Conditions: a. Liquid Chromatography (LC): i. Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). ii. Mobile Phase A: Water with 0.1% formic acid. iii. Mobile Phase B: Acetonitrile with 0.1% formic acid. iv. Gradient: A linear gradient from 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B. v. Flow Rate: 0.3 mL/min. vi. Column Temperature: 40°C. vii. Injection Volume: 5 µL.

b. Mass Spectrometry (MS): i. Ionization Mode: Positive electrospray ionization (ESI+). ii. MS Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with data-dependent MS/MS for identification. iii. MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard. The precursor ion will likely be the [M+H]+ or [M+Na]+ adduct. Fragmentation will likely involve the loss of the sugar moiety and subsequent water losses from the aglycone. iv. Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity for this compound.

3. Quantification: a. Prepare a calibration curve using a certified reference standard of this compound at a range of concentrations. b. The concentration of this compound in the plant extracts can be determined by comparing the peak area of the analyte to the calibration curve. c. An internal standard (e.g., a structurally similar cardiac glycoside not present in the plant) can be used to improve accuracy and precision.

Conclusion

This technical guide has synthesized the current knowledge to present a putative biosynthetic pathway for this compound. While the complete enzymatic cascade remains to be experimentally validated, the transcriptomic data from Periploca sepium provides a strong foundation for future research. The proposed pathway, along with the outlined experimental workflows and analytical protocols, offers a clear roadmap for researchers to elucidate the precise mechanisms of this compound biosynthesis. A deeper understanding of this pathway will not only be of fundamental scientific interest but could also pave the way for biotechnological production of this and other valuable cardiac glycosides for therapeutic applications.

References

- 1. De novo Sequencing and Transcriptome Analysis Reveal Key Genes Regulating Steroid Metabolism in Leaves, Roots, Adventitious Roots and Calli of Periploca sepium Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | De novo Sequencing and Transcriptome Analysis Reveal Key Genes Regulating Steroid Metabolism in Leaves, Roots, Adventitious Roots and Calli of Periploca sepium Bunge [frontiersin.org]

- 3. De novo Sequencing and Transcriptome Analysis Reveal Key Genes Regulating Steroid Metabolism in Leaves, Roots, Adventitious Roots and Calli of Periploca sepium Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RNAi-mediated gene knockdown of progesterone 5β-reductases in Digitalis lanata reduces 5β-cardenolide content - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification of UDP-dependent glycosyltransferases in the wallflower cardenolide biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Profiling and structural analysis of cardenolides in two species of Digitalis using liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Initial In-Vitro Cytotoxicity of Periplocymarin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the initial in-vitro cytotoxic effects of Periplocymarin (PPM), a cardiac glycoside isolated from Periploca sepium. This compound has demonstrated significant potential as an anticancer compound, exhibiting cytotoxic effects across a range of cancer cell lines. This guide details the quantitative data from initial studies, outlines the experimental protocols used to determine its efficacy, and visualizes the key signaling pathways and experimental workflows.

Quantitative Cytotoxicity Data

This compound has been shown to inhibit the proliferation of various cancer cells in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values from key in-vitro studies are summarized below.

| Cell Line | Cancer Type | Incubation Time | IC50 Value | Assay Used |

| HCT 116 | Colorectal Cancer | 24 h | 35.74 ± 8.20 ng/mL | CCK-8 |

| RKO | Colorectal Cancer | 24 h | 45.60 ± 6.30 ng/mL | CCK-8 |

| HT-29 | Colorectal Cancer | 24 h | 72.49 ± 5.69 ng/mL | CCK-8 |

| SW480 | Colorectal Cancer | 24 h | 112.94 ± 3.12 ng/mL | CCK-8 |

| Various | Various Cancers* | Not Specified | 0.02–0.29 mM | Not Specified |

*Previous studies have also noted inhibitory effects on U937, HCT-8, Bel-7402, BGC823, A549, and A2780 cell lines.[1][2]

Core Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial in-vitro studies of this compound's cytotoxicity.

Cell Viability Assessment (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability by measuring the metabolic activity of cells.[1]

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well. The plate is then incubated for 24 hours to allow for cell attachment.[1]

-

Compound Preparation and Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted with culture medium to achieve final concentrations (e.g., 12.5, 25, 50, or 100 ng/mL). The final concentration of DMSO is kept below 0.01% to avoid solvent-induced cytotoxicity. The culture medium is removed from the wells and replaced with the medium containing the various concentrations of PPM. Control groups include cells treated with medium containing 0.01% DMSO and untreated cells.[1]

-

Incubation: The treated plates are incubated for specified periods, typically 24 and 48 hours.[1]

-

CCK-8 Reagent Addition: Following incubation, 10 µL of CCK-8 solution is added to each well. The plate is then incubated for an additional 2 hours at 37°C in the dark.[1]

-

Data Acquisition: The absorbance is measured at 450 nm using a spectrophotometer.[1]

-

Calculation: The proliferation rate is calculated using the formula: (As − Ab) / (Ac − Ab), where As is the absorbance of the experimental group, Ac is the negative control, and Ab is the blank control.[1]

Apoptosis Analysis

Apoptosis, or programmed cell death, is a key mechanism of this compound's cytotoxic action. It is commonly evaluated using flow cytometry with Annexin V-FITC/PI staining and TUNEL assays.[1][3]

-

Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI) Staining:

-

Cell Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 12.5, 25, 50, 100 ng/mL) for 24 hours.[1][4]

-

Cell Harvesting: After treatment, cells are harvested and washed.

-

Staining: The cell suspension is stained with FITC-conjugated Annexin V and Propidium Iodide (PI) solution according to the manufacturer's protocol. This typically involves a 15-minute incubation at room temperature in the dark.[5]

-

Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:

-

Cell Preparation: Cells are treated with this compound as described above.

-

Staining Procedure: The TUNEL assay is performed according to the manufacturer's instructions. This assay detects DNA fragmentation, a hallmark of apoptosis, by labeling the free 3'-OH ends of DNA.[1]

-

Visualization: Apoptotic cells are visualized using fluorescence microscopy, where they typically exhibit green fluorescence.[1][3][4]

-

Cell Cycle Analysis

This compound has been observed to induce cell cycle arrest, which is analyzed by flow cytometry.[1][2]

-

Cell Treatment and Harvesting: Cells are treated with different concentrations of this compound for 24 hours and then harvested.

-

Fixation: Cells are fixed, typically with ice-cold ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a DNA-binding dye, such as Propidium Iodide (PI), which also contains RNase to prevent staining of RNA.

-

Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is then analyzed.[1] this compound treatment has been shown to cause an increased ratio of cells in the G0/G1 phase.[1][3]

Western Blotting

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Protein Extraction: Following treatment with this compound, total protein is extracted from the cells using a lysis buffer.

-

Protein Quantification: The concentration of the extracted protein is determined using a method such as the BCA Protein Assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, survivin, IRS1, p-PI3K, p-AKT, Cyclin D1, p21).[1][3] This is followed by incubation with a corresponding secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the molecular pathways affected by this compound.

Caption: Workflow for assessing this compound's in-vitro cytotoxicity.

Caption: this compound inhibits the PI3K/AKT pathway, promoting apoptosis.

Caption: this compound induces G0/G1 cell cycle arrest and apoptosis.

Summary of Molecular Mechanisms

Initial in-vitro studies reveal that this compound exerts its cytotoxic effects through multiple mechanisms:

-

Induction of Apoptosis: this compound promotes apoptosis by modulating the expression of key regulatory proteins. It increases the expression of pro-apoptotic proteins like Bax and cleaved caspases-3 and -9, while decreasing the expression of anti-apoptotic proteins such as Bcl-2 and survivin.[1][3]

-

Cell Cycle Arrest: The compound causes cell cycle arrest at the G0/G1 phase.[1][3] This is associated with an increase in the expression of the cell cycle inhibitor p21 and a decrease in the expression of Cyclin D1.[1][6][7]

-

Inhibition of PI3K/AKT Pathway: A primary mechanism of action is the impairment of the PI3K/AKT signaling pathway.[1][4] this compound treatment leads to a significant decrease in the expression of IRS1 and the phosphorylation of PI3K and AKT, which are crucial for cell survival and proliferation.[1]

-

Induction of Autophagy: In some cancer cells, such as liver cancer cells, this compound has been shown to synchronously activate both lethal apoptosis and protective autophagy. The initiation of autophagy can counteract the pro-apoptotic effects of the compound, suggesting that combination therapy with an autophagy inhibitor could enhance its therapeutic efficacy.[8]

References

- 1. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Recent progress in the use of periplocin, this compound and periplogenin in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dual targets of lethal apoptosis and protective autophagy in liver cancer with this compound elicit a limited therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]

Periplocymarin's Interaction with Na+-K+-ATPase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocymarin, a cardiac glycoside extracted from plants of the Periploca genus, has garnered significant interest for its potential therapeutic applications, ranging from cardiotonic to anticancer effects.[1] Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+-K+-ATPase, an essential transmembrane pump responsible for maintaining electrochemical gradients across the cell membrane. This inhibition triggers a cascade of intracellular events, making the interaction between this compound and Na+-K+-ATPase a critical area of study for drug development.

This technical guide provides an in-depth overview of the interaction between this compound and Na+-K+-ATPase, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Core Interaction: Inhibition of Na+-K+-ATPase

This compound exerts its biological effects by binding to and inhibiting the Na+-K+-ATPase pump. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions.[2] This elevation of intracellular calcium is the basis for the cardiotonic effects of cardiac glycosides.

Quantitative Data

The following table summarizes the available quantitative data related to this compound's interaction with Na+-K+-ATPase and its biological effects.

| Parameter | Value | Cell Line/System | Comments | Reference |

| Binding Energy | -9.28 kcal/mol | In silico (AutoDock) | Calculated binding energy to Na+-K+-ATPase, suggesting strong interaction. | [2] |

| IC50 (Cytotoxicity) | 35.74 ± 8.20 ng/ml | HCT 116 (colorectal cancer) | Measures the concentration for 50% inhibition of cell viability after 24h. | [3] |

| IC50 (Cytotoxicity) | 45.60 ± 6.30 ng/ml | RKO (colorectal cancer) | Measures the concentration for 50% inhibition of cell viability after 24h. | [3] |

| IC50 (Cytotoxicity) | 72.49 ± 5.69 ng/ml | HT-29 (colorectal cancer) | Measures the concentration for 50% inhibition of cell viability after 24h. | [3] |

| IC50 (Cytotoxicity) | 112.94 ± 3.12 ng/ml | SW480 (colorectal cancer) | Measures the concentration for 50% inhibition of cell viability after 24h. | [3] |

| IC50 (Cytotoxicity) | 0.02–0.29 mM | Various cancer cell lines (U937, HCT-8, Bel-7402, BGC823, A549, and A2780) | General range of inhibitory concentrations for cell proliferation. | [3] |

Signaling Pathways

Recent research has elucidated a specific signaling pathway initiated by the interaction of this compound with the α1 subunit of Na+-K+-ATPase (ATP1A1) in the context of cancer therapy. This pathway ultimately leads to the induction of ferroptosis, a form of programmed cell death.

Caption: this compound-induced ferroptosis signaling pathway.

Pathway Description:

-

Inhibition of Na+-K+-ATPase: this compound binds to the α1 subunit of the Na+-K+-ATPase (ATP1A1) on the cell membrane, inhibiting its pumping activity.

-

Activation of Src: This inhibition leads to the activation of the non-receptor tyrosine kinase, Src.

-

Phosphorylation of YAP/TAZ: Activated Src then phosphorylates the transcriptional co-activators YAP and TAZ.

-

Nuclear Translocation: Phosphorylation of YAP/TAZ promotes their translocation from the cytoplasm into the nucleus.

-

TFRC Transcription: In the nucleus, phosphorylated YAP/TAZ act as transcription factors, binding to the promoter of the Transferrin Receptor (TFRC) gene and increasing its transcription.

-

Induction of Ferroptosis: The resulting increase in TFRC protein expression leads to an iron-dependent form of programmed cell death known as ferroptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with Na+-K+-ATPase.

Na+-K+-ATPase Activity Assay (Phosphate Detection Method)

This assay determines the inhibitory effect of this compound on the enzymatic activity of Na+-K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Workflow Diagram:

Caption: Workflow for Na+-K+-ATPase activity assay.

Detailed Protocol:

-

Enzyme Preparation:

-

Obtain purified Na+-K+-ATPase from a commercial source (e.g., porcine cerebral cortex) or purify from tissue homogenates using established protocols.

-

Determine the protein concentration of the enzyme preparation using a standard method (e.g., BCA assay).

-

-

Reagent Preparation:

-

Reaction Buffer: Prepare a buffer containing appropriate concentrations of NaCl, KCl, MgCl2, and a buffering agent (e.g., Tris-HCl, pH 7.4).

-

ATP Solution: Prepare a stock solution of ATP in water and adjust the pH to 7.0.

-

This compound Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) to cover a range of concentrations for IC50 determination.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer to each well.

-

Add the prepared this compound dilutions to the test wells. Add solvent alone to the control wells.

-

Add the purified Na+-K+-ATPase to all wells and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the ATP solution to all wells.

-

Incubate the plate at 37°C for a fixed period (e.g., 20-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., a solution containing sodium dodecyl sulfate (SDS) or trichloroacetic acid (TCA)).

-

-

Phosphate Detection:

-

Add a colorimetric reagent for phosphate detection (e.g., a solution containing ammonium molybdate and a reducing agent like ascorbic acid).

-

Incubate to allow color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 660 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells without enzyme or ATP).

-

Calculate the percentage of Na+-K+-ATPase inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Western Blot for Src Phosphorylation

This method is used to detect the phosphorylation of Src kinase as a downstream event of this compound-mediated Na+-K+-ATPase inhibition.

Workflow Diagram:

Caption: Workflow for Western blot analysis of Src phosphorylation.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., gastric cancer cells) to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time. Include a vehicle-treated control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Src (e.g., anti-p-Src Tyr416).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total Src and a loading control (e.g., β-actin or GAPDH).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phosphorylated Src to total Src to determine the change in Src activation upon this compound treatment.

-

Immunofluorescence for YAP/TAZ Nuclear Translocation

This technique is used to visualize the subcellular localization of YAP and TAZ and to determine if this compound induces their translocation to the nucleus.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat the cells with this compound and a vehicle control for the desired time.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with a fixative solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.

-

-

Immunostaining:

-

Block the cells with a blocking solution (e.g., 1% BSA in PBS) to reduce non-specific antibody binding.

-

Incubate the cells with a primary antibody against YAP or TAZ.

-

Wash the cells and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).

-

Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Capture images and analyze the subcellular localization of YAP/TAZ. The nuclear-to-cytoplasmic fluorescence intensity ratio can be quantified to assess translocation.

-

Conclusion

This compound's interaction with Na+-K+-ATPase is a multifaceted process with significant therapeutic implications. Its potent inhibition of the pump, supported by binding energy calculations, triggers downstream signaling cascades that can be harnessed for various medical applications, including cancer therapy. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound's action and to explore its full therapeutic potential. Future studies focusing on determining the precise inhibitory constants (IC50, Ki) for this compound on different Na+-K+-ATPase isoforms will be crucial for a more complete understanding of its pharmacological profile.

References

- 1. This compound is a potential natural compound for drug development: highly permeable with absence of P-glycoprotein efflux and cytochrome P450 inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound Plays an Efficacious Cardiotonic Role via Promoting Calcium Influx [frontiersin.org]

- 3. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Periplocymarin: Discovery, Historical Context, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocymarin, a cardiac glycoside of the alpha-cardiac glycoside class, has garnered significant scientific interest for its potent biological activities, including cardiotonic and anticancer effects. This technical guide provides a comprehensive overview of the discovery, historical context, and key experimental findings related to this compound. All quantitative data are summarized in structured tables, and detailed methodologies for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the compound's mechanisms of action.

Discovery and Historical Context

This compound is a naturally occurring compound isolated from Periploca sepium, a plant belonging to the Apocynaceae family. The dried root bark of this plant, known as Cortex Periplocae, has a long history of use in traditional Chinese medicine.[1][2] Historically, Cortex Periplocae has been utilized for the treatment of various ailments, most notably rheumatoid arthritis and to strengthen bones and tendons.[1][3][4]

The discovery of this compound is intrinsically linked to the phytochemical investigation of Cortex Periplocae. It was identified as one of the main active components of the plant, alongside its parent compound, periplocin.[5] this compound is a secondary alpha cardiac glycoside, which is formed by the removal of a glucose molecule from periplocin.[5] Its basic chemical structure consists of a steroid core, known as periplogenin, attached to a sugar moiety.[5]

Physicochemical Properties

While detailed physicochemical data from the initial searches is limited, this compound is characterized as a cardiac glycoside with a steroid core and an unsaturated five-membered lactone ring structure, typical of this class of compounds.[5]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its cardiotonic and anticancer properties being the most extensively studied.

Cardiotonic Effects

This compound demonstrates a positive inotropic effect on the heart, meaning it increases the force of myocardial contraction.[6][7] This action is attributed to its ability to inhibit the Na+/K+-ATPase pump in cardiomyocytes.[6][7] This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions.[6][7] The elevated intracellular calcium concentration enhances the contractility of the heart muscle, leading to an increased ejection fraction.[6][7]

A study involving the intravenous administration of this compound (5 mg/kg) in anesthetized mice showed a significant increase in the mean arterial pressure and ejection fraction without altering the heart rate.[6][7]

Table 1: Cardiotonic Effects of this compound

| Parameter Measured | Animal Model | Dosage | Effect | Reference |

| Mean Arterial Pressure | Anesthetized C57BL/6 mice | 5 mg/kg (intravenous) | Immediate increase | [6][7] |

| Ejection Fraction | Anesthetized C57BL/6 mice | 5 mg/kg (intravenous) | Significant increase | [6][7] |

| Heart Rate | Anesthetized C57BL/6 mice | 5 mg/kg (intravenous) | No significant change | [6][7] |

Anticancer Activity

This compound has shown promising anticancer activity, particularly against colorectal cancer cells.[8][9] Its mechanism of action in cancer involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][9][10]

Studies have indicated that this compound can modulate key signaling pathways involved in cancer progression, including the PI3K/AKT and p53 signaling pathways.[5][10][11] By impairing the PI3K/AKT pathway, this compound promotes apoptosis in colorectal cancer cells.[10] It has also been shown to induce G0/G1 cell cycle arrest by increasing the expression of the p21 protein, a cyclin-dependent kinase inhibitor.[11][12]

Table 2: In Vitro Anticancer Activity of this compound against Colorectal Cancer Cell Lines

| Cell Line | IC50 (24h) | Reference |

| HCT 116 | 35.74 ± 8.20 ng/ml | [8] |

| RKO | 45.60 ± 6.30 ng/ml | [8] |

| HT-29 | 72.49 ± 5.69 ng/ml | [8] |

| SW480 | 112.94 ± 3.12 ng/ml | [8] |

Table 3: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer Cells

| Cell Line | Treatment Concentration | Effect on Cell Cycle | Reference |

| HCT 116 | 50 ng/ml | Increased percentage of cells in G0/G1 phase, decreased percentage in S phase | [10] |

| RKO | 50 ng/ml | Increased percentage of cells in G0/G1 phase, decreased percentage in S phase | [10] |

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

Caption: Cardiotonic mechanism of this compound.

Caption: this compound's induction of apoptosis via the PI3K/AKT pathway.

Caption: this compound's induction of cell cycle arrest via the p53/p21 pathway.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature concerning this compound.

Extraction and Isolation of this compound (General Method)

-

Plant Material: Dried and powdered root bark of Periploca sepium (Cortex Periplocae).

-

Extraction: The powdered plant material is typically extracted with a solvent such as methanol or ethanol using methods like maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatography: The active fraction (often the ethyl acetate or n-butanol fraction for cardiac glycosides) is further purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, DEPT, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[13][14][15]

Cell Viability Assay (CCK-8 Assay)

-

Cell Culture: Colorectal cancer cells (e.g., HCT 116, RKO) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100 ng/ml) for 24 or 48 hours.[16] A vehicle control (e.g., DMSO) is also included.[16]

-

Assay: After the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for a specified time.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. Cell viability is calculated as a percentage of the control group.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of this compound for 24 hours.

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells are treated with various concentrations of this compound for 24 hours.

-

Staining: Cells are harvested, washed, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature.

-

Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Na+/K+-ATPase Inhibition Assay (Generalized Protocol)

-

Enzyme Preparation: A source of Na+/K+-ATPase is required, which can be prepared from tissues with high expression, such as pig gastric microsomes or rabbit kidneys.[17][18]

-

Assay Buffer: An appropriate assay buffer is prepared containing Tris-HCl, MgCl2, KCl, and ATP.[18]

-

Inhibition Assay: The enzyme preparation is pre-incubated with various concentrations of this compound. The reaction is initiated by the addition of ATP.[19]

-

Phosphate Measurement: The enzymatic activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be done using a colorimetric method, such as the malachite green procedure.[18]

-

Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of this compound to the control (no inhibitor). The IC50 value can then be determined.

Conclusion

This compound, a cardiac glycoside from the traditional medicinal plant Periploca sepium, demonstrates significant potential as a therapeutic agent. Its well-characterized cardiotonic effects, mediated through the inhibition of Na+/K+-ATPase, and its promising anticancer activities, involving the modulation of critical signaling pathways like PI3K/AKT and p53, make it a compelling candidate for further drug development. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and scientists to explore the full therapeutic potential of this natural compound. Further investigation into its pharmacokinetics, in vivo efficacy in various disease models, and safety profile is warranted to advance this compound towards clinical applications.

References

- 1. A Review on Phytochemistry and Pharmacology of Cortex Periplocae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. mdpi.com [mdpi.com]

- 4. Periplosides Extract from Cortex periplocae Improve Collagen Antibody-Induced Arthritis by Regulating Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent progress in the use of periplocin, this compound and periplogenin in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound Plays an Efficacious Cardiotonic Role via Promoting Calcium Influx [frontiersin.org]

- 7. This compound Plays an Efficacious Cardiotonic Role via Promoting Calcium Influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway [frontiersin.org]

- 9. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent progress in the use of periplocin, this compound and periplogenin in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ajpp.in [ajpp.in]

Methodological & Application

Application Notes and Protocols for the Quantification of Periplocymarin using High-Performance Liquid Chromatography (HPLC)

Introduction

Periplocymarin is a cardiac glycoside that has garnered significant interest in pharmaceutical research due to its potential therapeutic effects. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the determination of this compound. This document provides a detailed application note and protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection. The described methodology is based on established principles for the analysis of cardiac glycosides.

Principle

The method employs reversed-phase HPLC to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an aqueous solution with an organic modifier (e.g., acetonitrile) is employed for the separation. The quantification is achieved by monitoring the UV absorbance of the eluate at a wavelength where this compound exhibits significant absorption, typically around 220 nm for cardiac glycosides. The concentration of this compound in a sample is determined by comparing its peak area to that of a known concentration of a this compound reference standard.

Experimental Protocols

1. Sample Preparation

The sample preparation protocol will vary depending on the matrix. Below are general guidelines for plant extracts and plasma samples.

1.1. Plant Material (e.g., from Periploca sepium)

-

Extraction:

-

Weigh accurately about 1.0 g of the dried and powdered plant material.

-

Transfer to a suitable flask and add 25 mL of 70% methanol.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in a known volume of the mobile phase (e.g., 5 mL) for HPLC analysis.

-

-

Purification (Optional, if matrix interference is high):

-

The reconstituted extract can be further purified using Solid Phase Extraction (SPE).

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

-

Elute this compound with a higher concentration of the organic solvent.

-

Evaporate the eluate and reconstitute in the mobile phase.

-

-

Final Preparation:

-

Filter the final reconstituted solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

1.2. Plasma Samples

-

Protein Precipitation:

-

To 100 µL of plasma, add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Liquid-Liquid Extraction:

-

To the supernatant, add 1 mL of ethyl acetate.[1]

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-